molecular formula C15H17NO4S B12246189 N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}oxolane-3-carboxamide

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}oxolane-3-carboxamide

Cat. No.: B12246189
M. Wt: 307.4 g/mol
InChI Key: PBTIDBQVFRZLBJ-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}oxolane-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}oxolane-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and furan rings, followed by their functionalization and subsequent coupling to form the desired compound. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}oxolane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}oxolane-3-carboxamide is unique due to its combination of thiophene, furan, and oxolane rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxolane-3-carboxamide

InChI

InChI=1S/C15H17NO4S/c17-11(8-16-15(18)10-5-6-19-9-10)12-3-4-13(20-12)14-2-1-7-21-14/h1-4,7,10-11,17H,5-6,8-9H2,(H,16,18)

InChI Key

PBTIDBQVFRZLBJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O

Origin of Product

United States

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